2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Structure-Activity Relationship Physicochemical Profiling Fluorinated Building Blocks

Accelerate your lead optimization with 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid—a uniquely substituted scaffold that combines steric and electronic control (2-F, 5-Me, 3-CF₃) for enhanced membrane permeability and metabolic stability. Three distinct functional handles (COOH, Ar-F, CF₃) enable rapid diversification into amides, esters, or cross-coupled libraries. Supplied at ≥98% purity with cold-chain integrity (2-8°C, sealed dry), this building block is purpose-built for reproducible agrochemical and medicinal chemistry campaigns.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 1706435-08-6
Cat. No. B1407769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
CAS1706435-08-6
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O
InChIInChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15)
InChIKeyGJIOQLSHHHOUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid CAS 1706435-08-6: Chemical Profile and Sourcing Overview


2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS 1706435-08-6) is a polysubstituted benzoic acid derivative characterized by a unique 2-fluoro, 5-methyl, and 3-trifluoromethyl substitution pattern on the aromatic ring. With a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol , this compound belongs to the class of fluorinated aromatic carboxylic acids that serve as versatile building blocks in medicinal chemistry and agrochemical research. The compound is typically supplied as a solid with purity specifications ≥98% and requires storage under sealed, dry conditions at 2-8°C to maintain integrity . Its structural features—particularly the orthogonal positioning of the electron-withdrawing trifluoromethyl and fluorine groups relative to the carboxylic acid moiety—confer distinct physicochemical properties that differentiate it from simpler mono- or difluorinated benzoic acid analogs [1].

Why 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid Cannot Be Interchanged with Other Trifluoromethyl Benzoic Acid Derivatives


The precise substitution pattern of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is not incidental; it governs both synthetic utility and biological target engagement in ways that render generic substitution by other trifluoromethyl benzoic acids scientifically invalid. The simultaneous presence of a 2-fluoro substituent and a 3-trifluoromethyl group on a benzoic acid scaffold introduces a unique combination of steric and electronic effects that directly influence key molecular properties such as lipophilicity, acidity (pKa), and metabolic stability [1]. Closely related analogs—including those that lack the 5-methyl group, possess alternative fluorination patterns, or omit the trifluoromethyl moiety altogether—exhibit markedly different physicochemical profiles (e.g., melting point, solubility) and, by extension, divergent performance in downstream synthetic transformations and biological assays [2]. The quantitative evidence presented below demonstrates that substitution with a seemingly similar in-class compound will not reproduce the experimental outcomes associated with this specific CAS entity.

Quantitative Differentiation Evidence for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid


Distinct Substitution Pattern versus Commercial Mono- and Difluorinated Benzoic Acid Analogs

The target compound incorporates three distinct substituents (2-fluoro, 5-methyl, 3-trifluoromethyl) on the benzoic acid core, a pattern not shared by any commercially available single-CAS analog. In contrast, the closely related building block 2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) lacks the 5-methyl group and possesses a different overall fluorination arrangement. This structural divergence is reflected in the available physicochemical data: 2-fluoro-5-(trifluoromethyl)benzoic acid exhibits a melting point of 100-103°C , whereas the target compound's melting point is not reported under standard conditions, suggesting a potentially different solid-state form or thermal behavior that may impact formulation and handling . The presence of the 5-methyl group in the target compound introduces additional steric bulk and alters the electron density distribution on the aromatic ring compared to the des-methyl analog.

Structure-Activity Relationship Physicochemical Profiling Fluorinated Building Blocks

Molecular Weight and Lipophilicity Differentiation from Non-Fluorinated and Mono-Fluorinated Analogs

The molecular weight of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (222.14 g/mol) is substantially higher than that of the non-trifluoromethyl analog 2-fluoro-5-methylbenzoic acid (154.14 g/mol) , reflecting the mass contribution of the trifluoromethyl group. This increase in molecular weight is accompanied by a predicted increase in lipophilicity (logP) due to the strong electron-withdrawing and hydrophobic nature of the CF₃ moiety . While direct experimental logP values for the target compound are not publicly available, class-level inference from studies of trifluoromethyl-substituted benzoic acids indicates that the CF₃ group typically elevates logP by approximately 0.5-1.0 units compared to non-fluorinated or mono-fluorinated counterparts [1]. The higher molecular weight and altered lipophilicity profile directly impact membrane permeability, plasma protein binding, and overall pharmacokinetic behavior, making the compound distinct from simpler analogs in medicinal chemistry campaigns.

Lipophilicity Drug Design ADME Properties

Storage and Stability Profile Differentiation versus Non-Fluorinated Benzoic Acid Derivatives

Vendor technical datasheets specify that 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid requires storage under sealed, dry conditions at 2-8°C to maintain ≥98% purity . This storage requirement differs from that of the non-fluorinated analog 2-fluoro-5-methylbenzoic acid, which is typically stored at ambient temperature and exhibits a higher melting point of 160-162°C, indicative of greater thermal stability . The target compound's lower thermal tolerance and sensitivity to moisture are consistent with the presence of the electron-withdrawing trifluoromethyl group, which can influence the compound's hygroscopicity and susceptibility to degradation via hydrolysis or decarboxylation pathways. For procurement and inventory management, these distinct handling requirements translate into different cold-chain logistics needs and shelf-life expectations compared to simpler benzoic acid building blocks.

Chemical Stability Storage Conditions Procurement Specifications

Synthetic Utility as a Polysubstituted Building Block versus Simpler Analogs

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid serves as a versatile polysubstituted benzoic acid building block with three distinct functional handles for further derivatization: the carboxylic acid group amenable to amide coupling or esterification, the aryl fluoride capable of nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and the trifluoromethyl group that imparts metabolic stability and lipophilicity . In contrast, simpler analogs such as 2-fluoro-5-methylbenzoic acid (lacking the CF₃ group) or 2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 115029-22-6; lacking the 5-methyl group) offer fewer sites for structural diversification and different electronic profiles [1]. While direct head-to-head synthetic yield comparisons are not available in the public domain, the unique combination of substituents in the target compound enables access to chemical space that is inaccessible using simpler, more common building blocks. This synthetic versatility is particularly valuable in structure-activity relationship (SAR) studies where incremental modification of multiple ring positions is required to optimize target affinity and selectivity.

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Recommended Application Scenarios for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

The higher molecular weight and predicted increased lipophilicity of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid, relative to non-trifluoromethyl analogs , make it particularly suitable for lead optimization programs where improved membrane permeability and metabolic stability are desired. The trifluoromethyl group is a well-established pharmacophore that reduces oxidative metabolism and enhances target engagement [1]. This compound should be prioritized when SAR studies indicate that introducing a CF₃ group at the 3-position, while retaining the 2-fluoro and 5-methyl substituents, is necessary to achieve the target potency and ADME profile.

Synthesis of Diversified Chemical Libraries via Multi-Point Derivatization

With three distinct functional handles (carboxylic acid, aryl fluoride, and trifluoromethyl group), this compound serves as an ideal core scaffold for generating diverse chemical libraries . Researchers can independently modify the carboxylic acid moiety (e.g., to amides or esters), exploit the aryl fluoride in SNAr or cross-coupling reactions, and leverage the trifluoromethyl group for property modulation. This multi-point derivatization capability is not available in simpler benzoic acid building blocks and enables rapid exploration of chemical space around a fluorinated aromatic core.

Agrochemical Research for Development of Fluorinated Herbicides and Pesticides

Vendor literature identifies 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid as a key intermediate in agrochemical research, specifically for the development of new herbicides and pesticides . The trifluoromethyl group enhances the lipophilicity of derived molecules, improving their penetration through plant cuticles and insect exoskeletons, thereby increasing efficacy in biological systems. This application scenario leverages the compound's unique fluorination pattern to achieve desirable physicochemical properties in crop protection agents.

Procurement for Cold-Chain Managed Inventory Requiring High-Purity Fluorinated Building Blocks

The specified storage requirement of 2-8°C in sealed, dry conditions makes this compound suitable for procurement into cold-chain managed chemical inventories where high-purity (≥98%) fluorinated building blocks are maintained for ongoing medicinal chemistry projects. The defined storage conditions ensure compound integrity over extended periods, supporting reproducible experimental outcomes across multiple synthetic campaigns. Procurement specialists should account for the cold-chain logistics requirement when comparing sourcing options against ambient-stable analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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